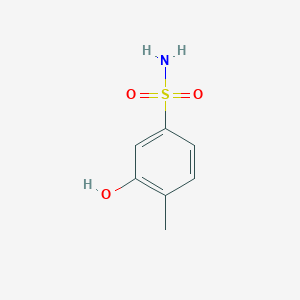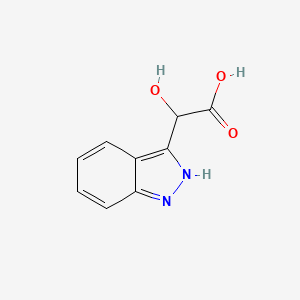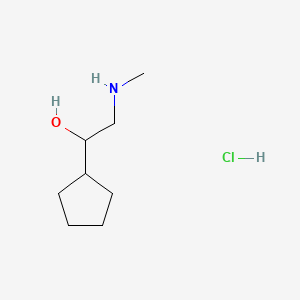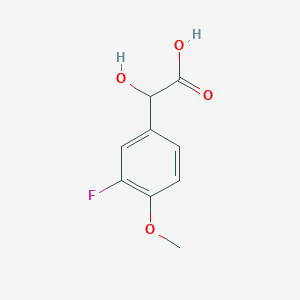
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine atom and a nitro group on a phenyl ring, along with an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-chlorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrobenzene.
Reduction: The nitro group in 4-chloro-3-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-3-aminobenzene.
Chiral Resolution: The chiral center is introduced by reacting 4-chloro-3-aminobenzene with a chiral auxiliary or catalyst to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution using advanced techniques such as chiral chromatography or enzymatic resolution.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 1-(4-Chloro-3-nitrophenyl)ethanone.
Reduction: (S)-1-(4-Chloro-3-aminophenyl)ethan-1-ol.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
®-1-(4-Chloro-3-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.
1-(4-Chloro-3-nitrophenyl)ethan-1-one: The oxidized form of the compound.
1-(4-Chloro-3-aminophenyl)ethan-1-ol: The reduced form of the compound.
Uniqueness: (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer or other related compounds. The presence of both nitro and chloro groups also contributes to its distinct chemical properties.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
(1S)-1-(4-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
Clé InChI |
DPECJWNICWLDNB-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
SMILES canonique |
CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)


![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
